![molecular formula C12H21N3O2 B2473940 N-cyclohexyl-4-formylpiperazine-1-carboxamide CAS No. 710333-76-9](/img/structure/B2473940.png)
N-cyclohexyl-4-formylpiperazine-1-carboxamide
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Description
N-cyclohexyl-4-formylpiperazine-1-carboxamide, commonly known as CPP-ACP, is a bioactive peptide that has gained significant attention in the field of dentistry. CPP-ACP is a synthetic peptide that is derived from casein, a milk protein. This peptide has been extensively studied for its potential to prevent dental caries and remineralize tooth enamel. CPP-ACP is a promising alternative to traditional fluoride-based treatments that have been associated with various side effects.
Scientific Research Applications
Heterocyclic Synthesis
Research has explored the synthesis of various heterocyclic compounds using derivatives similar to N-cyclohexyl-4-formylpiperazine-1-carboxamide. These synthetic processes are crucial in the development of novel compounds with potential therapeutic or industrial applications. For instance, studies have demonstrated the synthesis of pyrazoloquinoline derivatives and other heterocyclic compounds through multicomponent reactions involving similar carboxamide derivatives (Chebanov et al., 2012).
Biological Activity and Drug Development
Several studies have reported on the biological activity of carboxamide derivatives, which have implications in drug discovery and development. For example, research has identified indole-2-carboxamides, structurally related to this compound, as promising antituberculosis agents, showing efficacy against Mycobacterium tuberculosis (Kondreddi et al., 2013). Additionally, N-arylpiperazine-1-carboxamide derivatives have been synthesized and evaluated for their antiandrogenic properties, with potential applications in treating prostate cancer (Kinoyama et al., 2005).
Chemical Reactions and Transformations
The compound and its derivatives are also studied for their role in various chemical reactions. For example, research on the photocyclization of N-formyl-N-methyl α,β-unsaturated amides, which are structurally related to this compound, has been conducted to understand the mechanisms of certain chemical transformations (MaruyamaKazuhiro et al., 1980).
Potential as Mosquito Repellents
Carboxamide derivatives have been investigated for their potential as mosquito repellents. A study explored the efficacy of various carboxamides, including compounds similar to this compound, in repelling mosquitoes, highlighting the potential for developing new, effective repellents (Katritzky et al., 2010).
properties
IUPAC Name |
N-cyclohexyl-4-formylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c16-10-14-6-8-15(9-7-14)12(17)13-11-4-2-1-3-5-11/h10-11H,1-9H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXPTGDIOHYXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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